molecular formula C5H7F3O B2405345 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol CAS No. 1993-77-7

1-Cyclopropyl-2,2,2-trifluoroethan-1-ol

Cat. No.: B2405345
CAS No.: 1993-77-7
M. Wt: 140.105
InChI Key: PQHMFPNCDSFTAV-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2,2,2-trifluoroethan-1-ol is an organic compound with the molecular formula C5H7F3O. It is characterized by the presence of a cyclopropyl group attached to a trifluoromethyl group and a hydroxyl group. This compound is a colorless to yellow liquid and is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol can be achieved through several methods. One common synthetic route involves the reaction of (Trifluoromethyl)trimethylsilane with Cyclopropanecarboxaldehyde. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction . Industrial production methods may vary, but they generally involve similar principles with optimizations for large-scale production.

Chemical Reactions Analysis

1-Cyclopropyl-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-2,2,2-trifluoroethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, especially those requiring fluorinated groups for enhanced biological activity.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. It can inhibit enzymes by binding to their active sites, thereby affecting their catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins .

Comparison with Similar Compounds

1-Cyclopropyl-2,2,2-trifluoroethan-1-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the cyclopropyl and trifluoromethyl groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

1-cyclopropyl-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O/c6-5(7,8)4(9)3-1-2-3/h3-4,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHMFPNCDSFTAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1993-77-7
Record name 1-cyclopropyl-2,2,2-trifluoroethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

According to Reference Example 8-12, by use of cyclopropanecarbaldehyde (300 mg, 4.28 mmol) dissolved in tetrahydrofuran (6 mL), a 1 mol/L solution of tetrabutylammonium fluoride in tetrahydrofuran (0.856 mL, 0.856 mmol) and (trifluoromethyl)trimethylsilane (0.759 mL, 5.14 mmol), the mixture was stirred and reacted at room temperature for 1.7 hours. Then, purification by extraction gave 1-cyclopropyl-2,2,2-trifluoroethanol (Compound EB) (161 mg, yield: 27%).
Quantity
300 mg
Type
reactant
Reaction Step One
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solution
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0 (± 1) mol
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0 (± 1) mol
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reactant
Reaction Step Two
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0.759 mL
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0.856 mL
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6 mL
Type
solvent
Reaction Step Three

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